PAK4 Inhibition Potency: Ki = 60 nM, IC50 = 66 nM in Biochemical Assays
N-(4-Fluorophenyl)-2-piperazin-1-ylacetamide inhibits human recombinant PAK4 with a Ki of 60 nM and an IC50 of 66 nM [1]. In comparison, the well-characterized PAK4 inhibitor PF-3758309 exhibits a Ki of 18.7 nM, while CZh226 shows a Ki of 9 nM . Although less potent than these advanced leads, the compound's activity resides in a structurally distinct chemotype, offering a valuable scaffold for SAR exploration.
| Evidence Dimension | Inhibition constant (Ki) against PAK4 kinase domain |
|---|---|
| Target Compound Data | Ki = 60 nM; IC50 = 66 nM |
| Comparator Or Baseline | PF-3758309: Ki = 18.7 nM; CZh226: Ki = 9 nM |
| Quantified Difference | 3.2-fold less potent than PF-3758309; 6.7-fold less potent than CZh226 |
| Conditions | Recombinant human PAK4 kinase domain; FRET peptide substrate; 10 min incubation |
Why This Matters
Defines the compound's biochemical potency, enabling dose selection for cellular assays and structure-activity relationship (SAR) campaigns.
- [1] BindingDB. BDBM50448775 (CHEMBL3128055). Affinity Data: Ki = 60 nM; IC50 = 66 nM for human PAK4 kinase domain. URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448775 (accessed 2026-04-21). View Source
